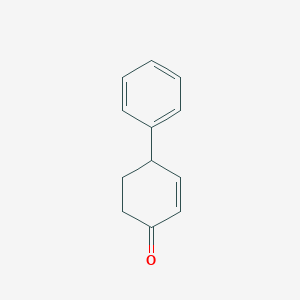

2-Cyclohexen-1-one, 4-phenyl-

Description

BenchChem offers high-quality 2-Cyclohexen-1-one, 4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexen-1-one, 4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

51171-72-3 |

|---|---|

Molecular Formula |

C12H12O |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

4-phenylcyclohex-2-en-1-one |

InChI |

InChI=1S/C12H12O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-6,8,11H,7,9H2 |

InChI Key |

IMZKNYVHHFRIMH-UHFFFAOYSA-N |

SMILES |

C1CC(=O)C=CC1C2=CC=CC=C2 |

Canonical SMILES |

C1CC(=O)C=CC1C2=CC=CC=C2 |

Origin of Product |

United States |

The Role of Substituted Cyclohexenones As Versatile Synthetic Intermediates

Substituted cyclohexenones, including the 4-phenyl derivative, are highly valued as synthetic intermediates. Their importance stems from the multiple reactive sites within their structure, which allow for a wide array of chemical transformations. wikipedia.orgfiveable.me This versatility enables chemists to construct complex molecular architectures, such as polycyclic natural products and various biologically active compounds. wikipedia.orgmdpi.com

The presence of both an α,β-unsaturated ketone system and accessible protons on the ring makes cyclohexenones prime candidates for a variety of bond-forming reactions. wikipedia.orgfiveable.me They can serve as precursors for the synthesis of other important compounds, including steroids and various antibiotics. chemmethod.com The strategic placement of substituents, such as the phenyl group at the 4-position, can influence the reactivity and stereochemical outcome of these reactions, providing a powerful tool for controlling the synthesis of specific target molecules. acs.org The development of synthetic methods to create highly substituted and functionalized cyclohexenones continues to be an active area of research, highlighting their central role as foundational building blocks in modern organic chemistry. nih.govchemrxiv.orgchemrxiv.org

Key Reaction Types in Cyclohexenone Chemistry

Asymmetric Synthesis Approaches to Chiral Cyclohexenone Scaffolds

The development of enantioselective methods to produce chiral cyclohexenones is of paramount importance for the synthesis of biologically active compounds and natural products. These approaches aim to control the stereochemistry at one or more chiral centers within the cyclohexenone ring.

Enantioselective Transformation of 2-Cyclohexen-1-one Precursors

The direct enantioselective transformation of prochiral 2-cyclohexen-1-one precursors represents a powerful strategy for accessing chiral cyclohexenones. One notable method involves the desymmetrizing hydrogenation of 4,4-disubstituted 2,5-cyclohexadienones. nih.govacs.org This process breaks the symmetry of the starting material to create a quaternary stereocenter with high enantioselectivity. nih.govacs.org

Ene-reductases, such as OPR3 and YqjM, have been successfully employed as catalysts for this transformation, yielding chiral 4,4-disubstituted 2-cyclohexenones with enantiomeric excesses (ee) up to >99%. nih.govacs.org For instance, the desymmetrization of 4-methyl-4-phenyl-cyclohexa-2,5-dienone (B11968134) using YqjM produces the corresponding 2-cyclohexenone in 78% yield and >99% ee. nih.govacs.org The efficiency of these biocatalytic systems can be influenced by the electronic and steric properties of the substituents on the phenyl ring. nih.govacs.org While substrates with para-substituents are generally well-tolerated, ortho-substituted analogs often result in lower yields. nih.govacs.org

Another approach involves the asymmetric transfer hydrogenation of cyclohexenone derivatives using bifunctional ruthenium catalysts. mdpi.com This method allows for the preparation of both enantiomers of 4-hydroxy-2-cyclohexenone derivatives from a common precursor by selecting the appropriate enantiomer of the catalyst. mdpi.com

Bifunctional iminophosphorane (BIMP) catalysts have also been utilized in the enantioselective 1,3-prototropic shift of β,γ-unsaturated cyclohexenone precursors. liverpool.ac.uk This method provides access to a variety of α,β-unsaturated cyclohexenones in high yields (up to 99%) and excellent enantioselectivities (up to 99% ee) under mild conditions. liverpool.ac.uk

| Precursor | Catalyst/Method | Product | Yield (%) | ee (%) |

| 4-Methyl-4-phenyl-cyclohexa-2,5-dienone | YqjM (ene-reductase) | (S)-4-Methyl-4-phenyl-2-cyclohexen-1-one | 78 | >99 |

| 4-(4'-Fluorophenyl)-4-methyl-2,5-cyclohexadienone | YqjM (ene-reductase) | (S)-4-(4'-Fluorophenyl)-4-methyl-2-cyclohexen-1-one | 63 | >99 |

| 4-(4'-Nitrophenyl)-4-methyl-2,5-cyclohexadienone | YqjM (ene-reductase) | (S)-4-(4'-Nitrophenyl)-4-methyl-2-cyclohexen-1-one | 35 | 94 |

| 4-Hydroxy-2-cyclohexenone precursor | (S,S)-Ru catalyst | (S)-4-Hydroxy-2-cyclohexenone | 62 | 92 |

| β,γ-Diphenyl substituted cyclohexenone precursor | BIMP catalyst | α,β-Diphenyl substituted cyclohexenone | 76 | 94 |

Chiral Catalyst Systems in Asymmetric Hydrosilylation

Asymmetric hydrosilylation, catalyzed by chiral transition metal complexes, offers an alternative route to chiral cyclohexenones. Copper hydride (CuH) complexes ligated with chiral phosphines, such as those from the JOSIPHOS family, have been shown to be effective in the conjugate reduction of β-silyl-α,β-unsaturated esters, a related transformation. nih.gov While direct application to 4-phenyl-2-cyclohexen-1-one is a subject of ongoing research, the principle of using chiral catalysts to deliver a hydride to a prochiral enone is well-established. For example, Cu-catalyzed systems with chiral ligands like Ph-BPE have been used for the desymmetrizing hydrogenation of cyclohexadienones, achieving up to 97% ee, although sometimes requiring superstoichiometric amounts of additives. nih.govacs.org The use of silanes like Et3SiH as the stoichiometric reducing agent can circumvent some of these drawbacks. nih.govacs.org

The development of chiral catalysts for these transformations is a key focus, with the goal of achieving high enantioselectivity under mild and practical conditions. youtube.com

Chiral Aminosiloxy Dienes in Asymmetric Diels-Alder Reactions

The use of chiral dienes in asymmetric Diels-Alder reactions provides a powerful method for constructing enantioenriched cyclohexenone frameworks. acs.orgacs.org Chiral 1-amino-3-siloxy-1,3-butadienes, prepared from enantiomerically pure substituted pyrrolidines, have been shown to react with various activated dienophiles under mild conditions. acs.org

A notable example is the use of a diene containing a C2-symmetric 2,5-diphenylpyrrolidine (B1257105) auxiliary, which provides high diastereofacial control in cycloadditions. acs.orgacs.org Upon hydrolysis of the resulting cycloadducts, 4-substituted and 4,5-disubstituted cyclohexenones are obtained with enantiomeric excesses ranging from 85% to over 98%. acs.org A steric-based model has been proposed to predict the absolute configuration of the products. acs.org This methodology has been successfully applied to the total synthesis of natural products, demonstrating its synthetic utility. acs.org

Cycloaddition Reactions in the Synthesis of 2-Cyclohexen-1-one Derivatives

Cycloaddition reactions, particularly the Diels-Alder reaction, are fundamental tools for the construction of six-membered rings and are widely employed in the synthesis of cyclohexenone derivatives. nih.gov

Diels-Alder Reactions with Electron-Deficient Dienophiles

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. libretexts.org The reaction works best with electron-rich dienes and electron-poor dienophiles. libretexts.org The presence of electron-withdrawing groups on the dienophile enhances the reaction rate and selectivity. libretexts.org This strategy is a cornerstone for the synthesis of a wide variety of functionalized cyclohexene (B86901) rings, which can then be converted to cyclohexenones.

1-Amino-3-siloxy-1,3-butadienes are highly reactive dienes that readily undergo [4+2] cycloadditions with a broad range of electron-deficient dienophiles. acs.org These reactions typically proceed under very mild conditions to afford the corresponding cycloadducts in high yields and with complete regioselectivity. acs.org

These doubly activated dienes can be prepared on a multigram scale. nih.govacs.org The subsequent hydrolysis of the Diels-Alder cycloadducts provides a direct route to 6-substituted and 6,6-disubstituted 2-cyclohexenones. nih.govacs.org This method offers a versatile pathway to functionalized cyclohexenones that are valuable building blocks for more complex molecular architectures. nih.govnih.govacs.org The reaction conditions are generally mild, and the process exhibits excellent regioselectivity. nih.govacs.org

| Diene | Dienophile | Product Type |

| 1-Alkoxy-1-amino-1,3-butadiene | Electron-deficient alkene | 6-Substituted 2-cyclohexenone |

| 1-Amino-3-siloxy-1,3-butadiene | Electron-deficient alkene | Functionalized cyclohexenone |

Lewis Acid Catalysis in Diels-Alder Reactions of Cyclohexenones

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. mdpi.com The reactivity and selectivity of this reaction can be significantly enhanced through the use of Lewis acid catalysts. wikipedia.orgacs.org Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin tetrachloride (SnCl₄), function by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgias.ac.in This reduction in the LUMO energy decreases the HOMO-LUMO energy gap between the diene and the dienophile, accelerating the reaction. wikipedia.org

Recent studies, however, suggest that the acceleration of Diels-Alder reactions by Lewis acids is not solely due to the lowering of the dienophile's LUMO energy. It is proposed that Lewis acids also reduce the destabilizing steric Pauli repulsion between the diene and the dienophile. wikipedia.org This is achieved by polarizing the electron density of the dienophile's reactive C=C double bond away from the interacting diene. wikipedia.org

A variety of Lewis acids have been employed in Diels-Alder reactions to synthesize cyclohexenone precursors. For instance, the use of a catalytic system comprising Ca(OTf)₂ and NBu₄PF₆ has been shown to effectively catalyze the Diels-Alder reaction between cyclopentadiene (B3395910) and 1,4-naphthoquinone, leading to enhanced yields of the corresponding adduct. ias.ac.in The role of the additive, NBu₄PF₆, is believed to enhance the Lewis acidity of the Ca(II) ions. ias.ac.in

Table 1: Examples of Lewis Acid-Catalyzed Diels-Alder Reactions

| Diene | Dienophile | Lewis Acid Catalyst | Product | Reference |

| Cyclohexadiene | Methyl vinyl ketone | Iodine | Substituted cyclohexene | researchgate.net |

| Cyclopentadiene | 1,4-Naphthoquinone | Ca(OTf)₂/NBu₄PF₆ | Diels-Alder adduct | ias.ac.in |

| Furan | Cyclohexa-1,2-diene | - | endo-adduct | nih.gov |

Hetero-Diels-Alder Approaches to Cyclohexenone Derivatives

The Hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, such as nitrogen or oxygen. youtube.com This reaction provides a versatile route to a wide range of heterocyclic compounds. youtube.com For the synthesis of cyclohexenone derivatives, hetero-Diels-Alder reactions can be employed where the dienophile contains a C=O or C=N bond.

For example, the reaction of a 1,3-diene with an α,β-unsaturated aldehyde or ketone can lead to the formation of a dihydropyran ring, which can be a precursor to functionalized cyclohexenones. youtube.com Similarly, using imines as dienophiles can produce tetrahydropyridine (B1245486) derivatives. youtube.com The reactivity in these reactions is influenced by the electronic nature of the substituents on both the diene and the dienophile. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction. youtube.com

Conjugate Addition Strategies for 2-Cyclohexen-1-one, 4-phenyl- Formation

Conjugate addition, particularly the Michael addition, is a cornerstone in the synthesis of cyclohexenone derivatives. masterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com

Michael Addition Reactions with Enolates and Related Nucleophiles

The Michael reaction is a specific type of conjugate addition where the nucleophile is an enolate or a related stabilized carbanion. masterorganicchemistry.comjove.com The reaction typically involves the addition of a Michael donor (the nucleophile) to a Michael acceptor (the α,β-unsaturated compound). jove.com

The Michael addition provides a powerful method for the formation of new carbon-carbon bonds, enabling the introduction of alkyl and aryl groups at the β-position of an α,β-unsaturated ketone. masterorganicchemistry.com For instance, the conjugate addition of an organocuprate reagent (a "soft" nucleophile) to a cyclohexenone results in the formation of a new C-C bond at the β-carbon.

The direct asymmetric vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes has been achieved using dienamine catalysis. nih.gov This method, employing chiral primary amine catalysts, allows for the γ-site-selective addition, producing highly functionalized adducts with excellent diastereo- and enantioselectivity. nih.gov

Chalcones, which are 1,3-diaryl-2-propen-1-ones, are excellent Michael acceptors in the synthesis of cyclohexenones. sioc-journal.cnnih.gov The reaction of a chalcone (B49325) with a suitable Michael donor, such as a ketone enolate, can lead to the formation of a 1,5-dicarbonyl compound, which can then undergo an intramolecular aldol condensation to form a cyclohexenone ring. sioc-journal.cnresearchgate.net For example, the Michael addition of cyclohexanone (B45756) to chalcone in the presence of sodium hydroxide (B78521) under solvent-free conditions has been reported to produce the corresponding adducts in high yields. sioc-journal.cnresearchgate.net

A study by Liu et al. demonstrated the synthesis of a series of Michael addition products of cyclohexanone to chalcone using sodium hydroxide under solvent-free conditions, highlighting the efficiency and mildness of this protocol. sioc-journal.cn

Tandem Michael Addition-Aldol Condensation (Robinson Annulation Variants)

The Robinson annulation is a classic and widely used method for the synthesis of six-membered rings, specifically for the formation of α,β-unsaturated ketones in a cyclohexane (B81311) ring. wikipedia.orgjove.comjove.com The reaction sequence involves a Michael addition followed by an intramolecular aldol condensation. jove.comjove.commasterorganicchemistry.com

The process begins with the base-catalyzed Michael addition of a ketone enolate to an α,β-unsaturated ketone (the Michael acceptor), forming a 1,5-dicarbonyl intermediate. jk-sci.com This intermediate then undergoes an intramolecular aldol condensation, where a new enolate is formed, which then attacks one of the carbonyl groups to form a six-membered ring. tamu.edu Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated cyclohexenone product. jk-sci.comtamu.edu

A notable variant involves the reaction of a ketone with a non-enolizable enone, such as a chalcone, where the ketone provides both nucleophilic centers for the Michael addition and the subsequent aldol condensation. nih.gov This approach has been explored for the synthesis of 3,5-disubstituted cyclohexenones.

One-Pot and Cascade Reactions for Cyclohexenone Synthesis

Cyclic ketals, typically used as protecting groups for ketones, can also serve as reactive precursors in skeletal editing and ring-opening cascade reactions to generate functionalized molecules. chemistryviews.org A notable strategy involves the reaction of cycloalkanone ketals with aromatic aldehydes, initiated by a Brønsted acid like triflic acid. chemistryviews.org This process is not a direct synthesis of a cyclohexenone ring but rather a ring-opening olefination. However, related methodologies demonstrate the utility of ketal intermediates in forming cyclohexenone systems.

For instance, a multi-step synthesis of 4-methylene-2-cyclohexen-1-one utilizes a ketal intermediate to facilitate double bond isomerization. ucla.edu The initial Diels-Alder reaction product, a mixture of keto esters, is treated with ethylene (B1197577) glycol and p-toluenesulfonic acid. ucla.edu This step not only protects the ketone but also drives the isomerization to the thermodynamically more stable β,γ-unsaturated ketal, 1,4-Dioxaspiro-[4.5]dec-7-ene-8-carboxylic acid methyl ester. ucla.edu This entire ketalization and isomerization can be performed as a one-pot reaction, after which deprotection and subsequent steps yield the target cyclohexenone derivative. ucla.edu This highlights the strategic use of ketals to control the regiochemistry of the double bond within the cyclohexene ring system.

A cascade reaction has been developed for the olefination of aromatic carbonyls using ketals derived from cyclic ketones. chemistryviews.org This reaction proceeds through a sequence involving enolization to a hemiketal enol intermediate, followed by [2+2] cycloaddition and [2+2] cycloreversion steps. chemistryviews.org This method transforms the cyclic ketone skeleton into an unsaturated carboxylic acid, demonstrating the power of cascade reactions beginning from cyclic ketals to create new carbon frameworks. chemistryviews.org

A highly modular and efficient route to substituted cyclohexenones involves the reaction between α-ketoacids and aromatic enones. acs.org This method allows for the construction of the cyclohexenone core with control over the substitution pattern by varying the structure of the two key reactants.

A prime example is the reaction of phenylpyruvic acid with 4-phenyl-3-buten-2-one (B7806413) in the presence of a base like sodium hydroxide. acs.org The reaction, which can be conducted at room temperature or under microwave irradiation, proceeds through a cascade of reactions including a Michael addition, intramolecular aldol condensation, and subsequent dehydration to furnish the final cyclohexenone product. acs.org This approach has been successfully used to synthesize 3-carboxy-5,6-diphenyl-2-cyclohexen-1-one. acs.org The use of microwave heating can significantly accelerate the reaction, reducing the time required from hours to minutes. acs.org

The modularity of this synthesis is demonstrated by the ability to introduce different substituents. For example, replacing acetone (B3395972) with 2-butanone (B6335102) in the in situ formation of the enone leads to a methyl group at the α-position of the resulting cyclohexenone. acs.org

Table 1: Synthesis of Cyclohexenone Derivatives from Phenylpyruvic Acid and Enones acs.org

| Enone Reactant | α-Ketoacid | Base | Conditions | Product |

|---|---|---|---|---|

| 4-Phenyl-3-buten-2-one | Phenylpyruvic acid | NaOH | Water, Room Temp, 4h | 3-Carboxy-5,6-diphenyl-2-cyclohexen-1-one |

To further enhance the efficiency of the modular route described above, the enone reactant can be generated in situ from a corresponding ketone and an aromatic aldehyde. acs.org This transforms the process into a three-component, one-pot reaction, which is highly desirable for combinatorial and library synthesis.

In this approach, a ketone (e.g., acetone), an aromatic aldehyde (e.g., benzaldehyde), and an α-ketoacid (e.g., pyruvic acid) are combined in a single vessel with a base. acs.org The initial step is a base-catalyzed aldol condensation between the ketone and aldehyde to form the aromatic enone intermediate. This enone is not isolated but immediately reacts with the α-ketoacid via the Michael-aldol cascade to yield the functionalized cyclohexenone. acs.org For instance, reacting pyruvic acid, benzaldehyde, and acetone under microwave heating provides a direct, one-pot route to the corresponding cyclohexenone acid. acs.org

Another advanced one-pot method involves the use of silyl (B83357) enol ethers as masked ketones. organic-chemistry.org Through a process of dehydrosilylation, the enone is generated in situ. This is followed by a relayed Pd(II)-catalyzed oxidative arylation with an arylboronic acid to introduce the aryl group, yielding β-aryl enones under base-free conditions with oxygen as the terminal oxidant. organic-chemistry.org

Table 2: One-Pot Synthesis of Cyclohexenone Acids via In Situ Enone Generation acs.org

| Ketone | Aldehyde | α-Ketoacid | Base | Conditions |

|---|---|---|---|---|

| Acetone | Benzaldehyde | Pyruvic acid | NaOH | tert-BuOH, 135 °C, 30 min (Microwave) |

Palladium-Catalyzed Cross-Coupling for Conjugated Dienone Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are instrumental in modern organic synthesis. fiveable.menobelprize.org These reactions can be employed to construct conjugated dienones, which are close relatives and potential precursors to functionalized cyclohexenones like 4-phenyl-2-cyclohexen-1-one.

One such strategy involves the palladium-catalyzed oxidative cross-coupling of vinyl boronic acids with cyclic α-diazocarbonyl compounds. organic-chemistry.org This reaction proceeds through the key mechanistic step of a migratory insertion into a palladium carbene, efficiently producing 1,3-diene compounds. organic-chemistry.org These dienones are valuable synthetic intermediates.

Furthermore, palladium catalysis is effective for the direct dehydrogenation of saturated cyclic ketones to their α,β-unsaturated counterparts. organic-chemistry.org Using a catalyst system such as Pd(DMSO)₂(TFA)₂ with molecular oxygen as the oxidant, cyclohexanones can be directly converted to cyclohexenones. organic-chemistry.org This method provides a direct entry into the core structure, which can then be further functionalized. For example, a subsequent cross-coupling reaction could introduce the 4-phenyl substituent. The Suzuki reaction, which couples organoboron compounds with organohalides, is particularly well-suited for this purpose due to its tolerance of a wide range of functional groups and its use of generally non-toxic boron reagents. nobelprize.org

The Sonogashira coupling, another cornerstone of palladium catalysis, enables the synthesis of conjugated enynes by coupling terminal alkynes with vinyl halides. nih.gov These products can then be further elaborated into more complex structures. The versatility of palladium catalysis allows for the strategic construction of the carbon framework of complex cyclohexenones through various C-C bond-forming reactions. fiveable.me

Mechanistic and Stereochemical Investigations of Reactions Involving 2 Cyclohexen 1 One, 4 Phenyl

Detailed Mechanisms of Michael Addition to α,β-Unsaturated Ketones

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com In the context of 2-Cyclohexen-1-one (B156087), 4-phenyl-, this reaction provides a pathway to introduce a wide array of substituents at the β-position. The mechanism is a blend of an alpha-substitution for the enolate and a conjugate addition for the α,β-unsaturated carbonyl. libretexts.org The thermodynamic favorability of the reaction stems from the formation of a stronger C-C single bond at the expense of a weaker C=C π-bond. libretexts.org

Transition State Analysis in Conjugate Additions

The transition state of the Michael addition is a critical determinant of the reaction's stereochemical outcome. The reaction is largely governed by orbital considerations rather than electrostatic interactions. The Highest Occupied Molecular Orbital (HOMO) of a stabilized enolate has a significant coefficient on the central carbon atom, while the Lowest Unoccupied Molecular Orbital (LUMO) of many α,β-unsaturated carbonyl compounds, including 2-Cyclohexen-1-one, 4-phenyl-, has a large coefficient on the β-carbon. wikipedia.org This alignment of frontier orbitals facilitates an efficient reaction to form a new carbon-carbon bond.

The geometry of the transition state can be influenced by various factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. These factors can dictate whether the nucleophile attacks from the si or re face of the enone, leading to the formation of different stereoisomers.

Role of Enolates and Other Nucleophiles

Enolates are the archetypal nucleophiles in Michael additions. masterorganicchemistry.com They are typically generated by treating a ketone or a related carbonyl compound with a base. masterorganicchemistry.com Doubly stabilized enolates, such as those derived from malonic esters or β-keto esters, are particularly effective Michael donors due to their increased acidity and the stability of the resulting enolate. libretexts.orgchemistrysteps.com Weaker enolates tend to favor 1,2-addition to the carbonyl group rather than the desired 1,4-conjugate addition. libretexts.orgchemistrysteps.com

Beyond enolates, a diverse range of nucleophiles can participate in conjugate additions to α,β-unsaturated ketones. These include amines, thiols, and organocuprates (Gilman reagents), which generally exhibit a strong preference for 1,4-addition. masterorganicchemistry.com In contrast, more reactive organometallic reagents like Grignard and organolithium reagents typically favor 1,2-addition. masterorganicchemistry.comchemistrysteps.com The choice of nucleophile is therefore a crucial factor in controlling the regioselectivity of the addition to 2-Cyclohexen-1-one, 4-phenyl-.

Regioselectivity and Stereoselectivity in Diels-Alder Reactions with Cyclohexenones

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. wikipedia.org When a cyclohexenone derivative like 2-Cyclohexen-1-one, 4-phenyl- acts as the dienophile, the reaction's regioselectivity and stereoselectivity are of paramount importance.

The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on both the diene and the dienophile. chemistrysteps.comyoutube.com Generally, the most electron-rich carbon of the diene reacts with the most electron-deficient carbon of the dienophile. chemistrysteps.com This can be predicted by examining the resonance structures of the reactants. chemistrysteps.com For a normal demand Diels-Alder reaction, an electron-donating group on the diene and an electron-withdrawing group on the dienophile accelerate the reaction. libretexts.org

Endo/Exo Selectivity in Cycloadditions

A key stereochemical aspect of the Diels-Alder reaction is the preference for the endo or exo transition state. masterorganicchemistry.com The "Alder Endo Rule" states that for many Diels-Alder reactions, the product derived from the endo transition state is favored, even though it is often the more sterically hindered product. masterorganicchemistry.com This preference is attributed to secondary orbital interactions between the π-system of the diene and the unsaturated substituent on the dienophile in the endo transition state. masterorganicchemistry.com

However, the endo/exo selectivity can be influenced by several factors. While thermal reactions often favor the endo product, the use of Lewis acid catalysts can enhance this selectivity. nih.gov In some cases, particularly with certain substituted dienes and dienophiles, the exo product can be the major isomer. caltech.edu Computational studies have shown that for some substituted cyclobutenones, the exo pathway becomes the most kinetically preferred.

Influence of Substituents and Catalysts on Stereocontrol

Substituents on both the diene and the dienophile play a crucial role in directing the stereochemical outcome of the Diels-Alder reaction. The stereochemistry of the reactants is retained in the product, making the reaction stereospecific. libretexts.orglibretexts.org For instance, a cis-dienophile will yield a product with cis substituents on the newly formed ring. libretexts.org

Catalysts, particularly Lewis acids, can significantly influence the stereocontrol of the reaction. Lewis acids coordinate to the carbonyl oxygen of the cyclohexenone, making the dienophile more electron-deficient and thus more reactive. This coordination can also enhance the endo selectivity. nih.gov Chiral catalysts have been developed to achieve asymmetric Diels-Alder reactions, leading to the formation of enantioenriched products. nih.gov For example, chiral primary amines have been used to catalyze the vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes with high diastereo- and enantioselectivity. nih.gov

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of both Michael additions and Diels-Alder reactions are critical for understanding and optimizing these transformations.

The Michael addition is generally a thermodynamically favorable process due to the formation of a stable carbon-carbon single bond. libretexts.org The rate of the reaction is dependent on the nucleophilicity of the donor and the electrophilicity of the acceptor. A study on the Michael addition of various α,β-unsaturated carbonyl compounds to thiols showed a wide range of reaction rates, indicating a strong dependence on the structure of the reactants. nih.gov

The Diels-Alder reaction is typically an exothermic process, driven by the conversion of two π-bonds into two stronger σ-bonds. msu.edu However, the reaction also has a negative entropy change because two molecules combine to form one. msu.edu This means that at higher temperatures, the reverse reaction, known as the retro-Diels-Alder reaction, can become significant. wikipedia.orgmasterorganicchemistry.com

Oxidative Transformations and Rearrangement Mechanisms of 2-Cyclohexen-1-one, 4-phenyl-

The study of oxidative transformations and rearrangement reactions of 2-Cyclohexen-1-one, 4-phenyl-, a substituted α,β-unsaturated ketone, reveals intricate mechanistic pathways and stereochemical outcomes. These investigations are crucial for understanding the reactivity of this class of compounds and for developing synthetic methodologies to access complex molecular architectures. Key transformations include Baeyer-Villiger oxidation, epoxidation followed by rearrangement, and photochemical rearrangements, each proceeding through distinct mechanisms and offering unique stereochemical controls.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a well-established method for converting ketones to esters or lactones. In the case of cyclic ketones such as 2-Cyclohexen-1-one, 4-phenyl-, this reaction leads to the formation of unsaturated lactones. The mechanism involves the nucleophilic attack of a peroxy acid on the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migration of a substituent from the ketone to the adjacent oxygen atom of the peroxy group, leading to the final product.

The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the substituents attached to the carbonyl group. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. For 2-Cyclohexen-1-one, 4-phenyl-, the competition lies between the migration of the C4 carbon (a secondary alkyl group) and the C2 vinylic carbon. Theoretical studies on the related compound, 4-phenylcyclohexanone (B41837), have provided insights into the factors controlling the enantioselectivity of this reaction when catalyzed by chiral metal complexes. These studies highlight the importance of steric and electronic interactions between the substrate, the oxidant, and the chiral catalyst in determining the stereochemical outcome. The stereochemistry of the migrating group is retained during the rearrangement.

A theoretical investigation into the asymmetric Baeyer-Villiger oxidation of 4-phenylcyclohexanone catalyzed by a chiral Scandium(III)-N,N'-dioxide complex revealed that the addition of the peroxy acid to the carbonyl group is the rate-determining step. The catalyst acts by activating the carbonyl group, thereby lowering the activation barrier. The enantioselectivity is controlled by steric repulsions between the oxidant, the substrate, and the chiral ligand.

| Substrate | Oxidant | Catalyst | Major Product | Key Mechanistic Feature |

| 4-Phenylcyclohexanone | m-CPBA | Chiral Sc(III)-N,N'-dioxide complex | Enantioenriched lactone | Lewis acid activation of the carbonyl group |

This table presents a summary of a theoretical study on a related saturated ketone, providing insights applicable to the unsaturated analog.

Epoxidation and Subsequent Rearrangements

The carbon-carbon double bond in 2-Cyclohexen-1-one, 4-phenyl- is susceptible to epoxidation by various reagents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst. The resulting epoxide is a versatile intermediate that can undergo a variety of subsequent rearrangement reactions, often catalyzed by acids (Brønsted or Lewis acids).

The stereoselectivity of the epoxidation can be controlled by the choice of reagent and reaction conditions, including the use of chiral catalysts for asymmetric epoxidation. The subsequent acid-catalyzed rearrangement of the epoxide can lead to a range of products, including allylic alcohols, rearranged ketones, or other functionalized cyclic systems. The outcome of the rearrangement is influenced by factors such as the stability of carbocation intermediates and the migratory aptitude of adjacent groups. For instance, the Meinwald rearrangement of epoxides can lead to the formation of carbonyl compounds through a hydride or alkyl shift.

| Reactant | Reagent | Intermediate | Rearrangement Catalyst | Potential Products |

| 2-Cyclohexen-1-one, 4-phenyl- | m-CPBA | 4-Phenyl-2,3-epoxycyclohexan-1-one | Lewis Acid (e.g., BF₃·OEt₂) | Rearranged ketones, allylic alcohols |

| 2-Cyclohexen-1-one, 4-phenyl- | H₂O₂/Base | 4-Phenyl-2,3-epoxycyclohexan-1-one | Acid workup | Ring-contracted products |

This table illustrates potential reaction pathways for the epoxidation and subsequent rearrangement of the target compound based on general reactivity principles of α,β-unsaturated ketones.

Photochemical Rearrangements

Photochemical reactions of α,β-unsaturated ketones, particularly cyclohexenone derivatives, are known to yield a variety of rearranged products through complex mechanistic pathways. For 4-substituted cyclohexenones, two major types of photorearrangements are commonly observed: the lumiketone rearrangement (Type A) and rearrangements involving substituent migration (Type B).

In the context of 2-Cyclohexen-1-one, 4-phenyl-, the Type B rearrangement, which involves the migration of the phenyl group, is of significant interest. The mechanism of these photochemical rearrangements often proceeds through excited triplet states of the enone. For 4,4-disubstituted cyclohexenones, a 1,2-aryl migration is a characteristic Type B photorearrangement. This process can lead to the formation of bicyclic products or ring-contracted compounds. The stereochemistry of the products is determined by the geometry of the excited state and the concerted or stepwise nature of the bond reorganizations.

Studies on the photochemistry of the closely related 4,4-diphenylcyclohexenone have shown that phenyl migration is a key process. The reaction proceeds from the triplet excited state and leads to the formation of a bicyclo[3.1.0]hexan-2-one derivative. The efficiency and stereoselectivity of these photorearrangements are influenced by the solvent and the presence of sensitizers or quenchers.

| Reactant | Reaction Type | Key Intermediate | Major Product Type | Stereochemical Consideration |

| 4,4-Diphenyl-2-cyclohexen-1-one | Photochemical Type B Rearrangement | Triplet excited state | Bicyclo[3.1.0]hexan-2-one derivative | Phenyl group migration |

| 2-Cyclohexen-1-one, 4-phenyl- | Photochemical Rearrangement | Triplet excited state | Ring-contracted or bicyclic products | Potential for stereoselectivity |

This table provides insights into the potential photochemical behavior of the target compound based on studies of a structurally similar molecule.

Advanced Spectroscopic and Analytical Characterization of 2 Cyclohexen 1 One, 4 Phenyl Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, the complete carbon framework and proton environments can be mapped.

The ¹H NMR spectrum of 2-Cyclohexen-1-one (B156087), 4-phenyl- provides critical information about the electronic environment of each proton in the molecule. The chemical shifts (δ) are influenced by factors such as proximity to the carbonyl group, the carbon-carbon double bond, and the aromatic phenyl ring.

The spectrum is expected to show distinct signals for the vinyl, aromatic, benzylic, and aliphatic protons. The vinylic protons (H-2 and H-3) are deshielded by the conjugated system and appear downfield, typically between 6.0 and 7.0 ppm. The proton at the C-4 position, being both allylic and benzylic, is expected to resonate in the 3.5-4.0 ppm range. The methylene (B1212753) protons at C-5 and C-6 are diastereotopic and will appear as complex multiplets in the aliphatic region (2.0-3.0 ppm). The protons of the phenyl group typically appear in the aromatic region between 7.2 and 7.5 ppm. Spin-spin coupling between adjacent non-equivalent protons provides further structural confirmation.

Table 1: Characteristic ¹H NMR Chemical Shifts for 2-Cyclohexen-1-one, 4-phenyl-

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-2 | ~6.8 - 7.0 | Doublet (d) |

| H-3 | ~6.0 - 6.2 | Doublet of doublets (dd) |

| H-4 (Benzylic) | ~3.5 - 4.0 | Multiplet (m) |

| H-5 | ~2.5 - 2.9 | Multiplet (m) |

| H-6 | ~2.2 - 2.6 | Multiplet (m) |

| Phenyl Protons | ~7.2 - 7.5 | Multiplet (m) |

Note: Values are estimations based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum complements the ¹H NMR data by defining the carbon skeleton of the molecule. The carbonyl carbon (C-1) is the most deshielded, appearing significantly downfield (>195 ppm). The olefinic carbons (C-2 and C-3) and the aromatic carbons of the phenyl ring resonate in the 125-160 ppm range. The benzylic carbon (C-4) and the aliphatic methylene carbons (C-5, C-6) are found in the upfield region of the spectrum.

Table 2: Characteristic ¹³C NMR Chemical Shifts for 2-Cyclohexen-1-one, 4-phenyl-

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 (Carbonyl) | >195 |

| C-2 | ~150 - 160 |

| C-3 | ~128 - 135 |

| C-4 (Benzylic) | ~40 - 45 |

| C-5 | ~30 - 35 |

| C-6 | ~25 - 30 |

| Phenyl C (quaternary) | ~140 - 145 |

| Phenyl CH | ~126 - 130 |

Note: Values are estimations based on typical chemical shifts for similar structural motifs. chemicalbook.com

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms, resolving signal overlap, and confirming assignments made from 1D spectra. mdpi.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-Cyclohexen-1-one, 4-phenyl-, a COSY spectrum would reveal cross-peaks connecting H-2 with H-3, H-3 with H-4, H-4 with the H-5 protons, and the H-5 protons with the H-6 protons, thus confirming the sequence of protons around the cyclohexenone ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). It is used to definitively assign the chemical shifts of protonated carbons by linking the ¹H and ¹³C spectra. For instance, the proton signal at ~3.7 ppm (H-4) would show a cross-peak to the carbon signal at ~42 ppm (C-4). libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the complete molecular structure by showing correlations between protons and carbons over two or three bonds. This technique is particularly useful for identifying quaternary carbons (those with no attached protons) and linking different fragments of the molecule. Key correlations would include the C-1 carbonyl carbon showing cross-peaks to H-2 and H-6, and the benzylic H-4 showing correlations to carbons C-2, C-3, C-5, C-6, and the carbons of the phenyl ring. emerypharma.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For 2-Cyclohexen-1-one, 4-phenyl- (C₁₂H₁₂O), the molecular ion peak [M]⁺• would be observed at a mass-to-charge ratio (m/z) of approximately 172.0888.

The fragmentation of the molecular ion is dictated by the functional groups present. Common fragmentation pathways for this molecule would include:

Retro-Diels-Alder Reaction: A characteristic fragmentation of cyclohexene (B86901) derivatives, which could lead to the loss of ethylene (B1197577) (C₂H₄, 28 Da), resulting in a fragment ion at m/z 144. thieme-connect.de

Loss of CO: Cleavage of the carbonyl group as carbon monoxide (28 Da) can occur, leading to a fragment at m/z 144.

Benzylic Cleavage: Cleavage of the bond adjacent to the phenyl group can lead to the formation of a stable tropylium (B1234903) ion (m/z 91) or a phenyl cation (m/z 77). thieme-connect.de

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for 2-Cyclohexen-1-one, 4-phenyl-

| m/z | Possible Fragment Identity |

| 172 | [C₁₂H₁₂O]⁺• (Molecular Ion) |

| 144 | [M - CO]⁺• or [M - C₂H₄]⁺• |

| 115 | [C₉H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 2-Cyclohexen-1-one, 4-phenyl- is expected to show several characteristic absorption bands.

The most prominent peak will be the strong C=O stretching vibration of the α,β-unsaturated ketone, which appears at a lower wavenumber (around 1665-1685 cm⁻¹) than that of a saturated ketone due to conjugation. Other key absorptions include the C=C stretching of the alkene and aromatic ring, and the C-H stretching vibrations for sp² and sp³ hybridized carbons.

Table 4: Characteristic IR Absorption Bands for 2-Cyclohexen-1-one, 4-phenyl-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic & Vinylic C-H |

| ~3000-2850 | C-H Stretch | Aliphatic C-H |

| ~1685-1665 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1650-1600 | C=C Stretch | Alkene |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

Note: Values are typical ranges for the indicated functional groups. libretexts.org

X-ray Crystallography for Solid-State Structural Determination

For compounds that can be crystallized, single-crystal X-ray crystallography provides the definitive solid-state structure. This technique yields precise three-dimensional coordinates of every atom in the molecule, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. redalyc.org

An X-ray crystallographic analysis of 2-Cyclohexen-1-one, 4-phenyl- would:

Determine the conformation of the cyclohexenone ring, which is expected to adopt a half-chair or similar puckered conformation.

Establish the orientation of the phenyl substituent at the C-4 position (e.g., pseudo-equatorial or pseudo-axial).

Provide insight into the crystal packing and identify any significant intermolecular interactions, such as π-π stacking between the phenyl rings of adjacent molecules, which can influence the physical properties of the solid. mdpi.com

Chromatographic Methods for Purity Assessment and Separation

The rigorous assessment of purity and the effective separation of 2-Cyclohexen-1-one, 4-phenyl- and its derivatives are critical for their characterization and application. Chromatographic techniques are indispensable tools for these purposes, offering high-resolution separation for both analytical and preparative-scale applications. The selection of a specific method is contingent upon the sample matrix, the required purity level, and the specific goals of the analysis, such as the separation of stereoisomers or the quantification of impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like 4-phenyl-2-cyclohexen-1-one. Its versatility allows for the use of various stationary and mobile phases to achieve optimal separation.

Normal-Phase and Reversed-Phase HPLC for Purity Determination:

For routine purity analysis, both normal-phase (NP) and reversed-phase (RP) HPLC can be employed. In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. However, reversed-phase HPLC is more commonly utilized. In RP-HPLC, a non-polar stationary phase, such as C18 or a Phenyl column, is paired with a polar mobile phase, typically a mixture of water or buffer with acetonitrile (B52724) or methanol. Phenyl stationary phases can offer unique selectivity for aromatic compounds like 4-phenyl-2-cyclohexen-1-one due to potential π-π interactions between the phenyl rings of the analyte and the stationary phase. elementlabsolutions.comlcms.cz This can be particularly advantageous for separating it from closely related impurities or positional isomers. chromforum.orgchromforum.org

Chiral HPLC for Enantioselective Separation:

Given that 4-phenyl-2-cyclohexen-1-one possesses a chiral center at the C4 position, the separation of its enantiomers is of significant importance. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most effective method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of a broad range of chiral compounds and are a primary choice for developing a separation method for this compound. researchgate.net The selection of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a polar organic or reversed-phase system, is crucial for achieving optimal resolution between the enantiomers.

| Parameter | Purity Assessment (Reversed-Phase) | Enantiomeric Separation (Chiral) |

|---|---|---|

| Column | Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water (60:40, v/v) | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Temperature | 25 °C | 25 °C |

| Injection Volume | 10 µL | 10 µL |

| Expected Outcome | A single major peak for the pure compound, with separation from potential impurities. | Two baseline-resolved peaks corresponding to the (R)- and (S)-enantiomers. |

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is well-suited for the analysis of volatile and thermally stable compounds. 2-Cyclohexen-1-one, 4-phenyl-, with a moderate molecular weight, is amenable to GC analysis. This technique is highly effective for assessing purity and quantifying volatile impurities.

The choice of the capillary column is critical for achieving good separation. A mid-polar column, such as one with a phenyl-substituted stationary phase (e.g., 5% phenyl-polysiloxane), is often a good starting point for aromatic compounds. The temperature program of the GC oven is optimized to ensure adequate separation of all components within a reasonable analysis time. GC-MS provides the added advantage of structural information, aiding in the identification of unknown impurities. The analysis of related compounds like cyclohexanone (B45756) and cyclohexanol (B46403) by headspace GC has been demonstrated to be effective, suggesting that GC is a robust technique for this class of compounds. chromforum.org

| Parameter | Typical Conditions for Purity Assessment |

|---|---|

| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |

| Injection Volume | 1 µL (with split ratio, e.g., 50:1) |

| Expected Outcome | A sharp, symmetrical peak for the main compound, with separation from any volatile impurities. MS detection allows for impurity identification. |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of 2-Cyclohexen-1-one, 4-phenyl-. It is frequently used to monitor the progress of chemical reactions, to screen for optimal solvent systems for column chromatography, and for a preliminary check of compound purity.

A silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of organic solvents, with the polarity adjusted to achieve a retention factor (Rf) value that allows for clear visualization and separation from other components in the mixture. Visualization can be achieved under UV light (254 nm) due to the UV-active phenyl and enone chromophores, or by staining with a suitable reagent such as potassium permanganate (B83412). For the purification of related compounds like 2-(4-methoxyphenyl)-2-cyclohexen-1-one, solvent systems based on ethyl acetate (B1210297) and petroleum ether have been successfully used, indicating their suitability for TLC analysis of 4-phenyl-2-cyclohexen-1-one as well. orgsyn.org

| Parameter | Typical Conditions for Qualitative Analysis |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |

| Mobile Phase | Ethyl Acetate/Hexane (30:70, v/v) |

| Visualization | UV light (254 nm) or staining with potassium permanganate solution |

| Expected Outcome | A distinct spot for the compound, separated from starting materials and by-products, with an optimal Rf value (typically 0.3-0.5) for monitoring purposes. |

Preparative Column Chromatography

For the purification of 2-Cyclohexen-1-one, 4-phenyl- on a larger scale, preparative column chromatography is the method of choice. This technique operates on the same principles as TLC but is used for isolating quantities of the compound from milligrams to kilograms. Silica gel is the most common stationary phase for this purpose. The eluent system is typically developed based on prior TLC analysis to ensure good separation between the target compound and any impurities. Gradient elution, where the polarity of the mobile phase is gradually increased, can be employed to effectively separate compounds with a wider range of polarities. In the synthesis of analogous aryl-substituted cyclohexenones, column chromatography using mixtures of ethyl acetate and petroleum ether has been shown to be effective for purification. orgsyn.orgqub.ac.uk

Computational Chemistry Applications in the Study of 2 Cyclohexen 1 One, 4 Phenyl Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By applying DFT methods, researchers can determine the ground-state properties of 2-Cyclohexen-1-one (B156087), 4-phenyl- with high accuracy. These calculations yield crucial information about the molecule's electron density distribution, molecular orbital energies, and electrostatic potential.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are fundamental to predicting a molecule's reactivity. For instance, the HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.

DFT calculations can also generate electron density maps and electrostatic potential surfaces, which visualize the electron-rich and electron-poor regions of 2-Cyclohexen-1-one, 4-phenyl-. This information is invaluable for predicting how the molecule will interact with other reagents. Specific published data detailing these electronic properties for 2-Cyclohexen-1-one, 4-phenyl-, however, are not readily found in comprehensive studies.

Table 1: Representative Electronic Properties Obtainable via DFT This table is illustrative of the types of data generated from DFT calculations; specific values for 2-Cyclohexen-1-one, 4-phenyl- require dedicated computational studies.

| Calculated Property | Significance for 2-Cyclohexen-1-one, 4-phenyl- |

|---|---|

| HOMO Energy | Indicates the energy of the outermost electrons; relates to susceptibility towards electrophilic attack. |

| LUMO Energy | Indicates the energy of the lowest-energy empty orbital; relates to susceptibility towards nucleophilic attack. |

| HOMO-LUMO Gap | Correlates with the chemical stability and reactivity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying nucleophilic (negative potential) and electrophilic (positive potential) sites. |

Theoretical Modeling of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction involves mapping the potential energy surface (PES) that connects reactants to products. Computational modeling is an essential tool for this purpose, allowing for the identification of reaction intermediates and, crucially, the transition states that lie at the energy maxima along the reaction coordinate. ethz.ch

For 2-Cyclohexen-1-one, 4-phenyl-, theoretical modeling could be used to explore various reactions, such as nucleophilic additions to the enone system or reactions involving the phenyl ring. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. arxiv.org The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. researchgate.net Computational methods can compare different potential pathways, identifying the most energetically favorable route. ethz.chnih.gov Although the principles of these theoretical models are well-established, specific studies detailing the transition states and reaction pathways for 2-Cyclohexen-1-one, 4-phenyl- are not widely documented.

Prediction of Regioselectivity and Stereoselectivity

Many reactions involving 2-Cyclohexen-1-one, 4-phenyl- could potentially yield multiple products in the form of constitutional isomers (regioisomers) or stereoisomers. The enone moiety, for example, offers two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). The preference for one site over the other is known as regioselectivity.

Computational chemistry can predict regioselectivity by comparing the activation energies of the transition states leading to the different regioisomeric products. nih.govrsc.org The pathway with the lower activation energy is predicted to be the major reaction channel. Similarly, stereoselectivity (the preference for the formation of a specific stereoisomer) can be predicted by calculating the energies of the diastereomeric transition states. A lower energy transition state corresponds to the major stereoisomeric product. While computational models are frequently used for such predictions, specific published predictions for the regioselectivity and stereoselectivity of reactions involving 2-Cyclohexen-1-one, 4-phenyl- are scarce.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape, or conformation, of a molecule can significantly influence its reactivity. 2-Cyclohexen-1-one, 4-phenyl- possesses a flexible six-membered ring and a rotatable bond connecting it to the phenyl group. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This can be achieved by systematically rotating bonds and calculating the potential energy at each step.

Applications of 2 Cyclohexen 1 One, 4 Phenyl As a Building Block in Complex Chemical Synthesis

Strategic Intermediates in the Total Synthesis of Natural Products

The quest to synthesize natural products, often characterized by their complex and stereochemically rich structures, frequently relies on the use of well-defined starting materials that can be elaborated into the target molecule. 2-Cyclohexen-1-one (B156087), 4-phenyl- and its derivatives serve as key chiral building blocks in the synthesis of a number of these complex molecules.

Alkaloids represent a diverse class of naturally occurring compounds, many of which possess significant physiological activity. The synthesis of alkaloids often presents a formidable challenge to synthetic chemists due to their intricate, polycyclic frameworks. While direct examples of 2-cyclohexen-1-one, 4-phenyl- in the synthesis of strychnine and tabersonine are not prominently detailed in the provided context, the general utility of cyclohexenone scaffolds in alkaloid synthesis is well-established. These scaffolds provide a foundational six-membered ring that can be further functionalized and elaborated to construct the complex ring systems characteristic of many alkaloids.

Terpenoids and steroids are another major class of natural products with a wide array of biological functions. Their molecular structures are typically characterized by fused ring systems. The cyclohexenone core is a fundamental component of many steroid and terpenoid structures. Synthetic strategies often involve the stereocontrolled annulation of cyclohexanone (B45756) derivatives to build these polycyclic systems. For instance, the synthesis of complex terpenoids can be simplified by relaying stereocenters from an initial asymmetric conjugate addition to a cyclohexenone precursor.

The utility of 4-substituted cyclohexenone derivatives extends to the synthesis of a variety of other biologically active natural product cores. These compounds serve as key chiral building blocks in numerous synthetic endeavors. The versatility of the cyclohexenone moiety allows for a range of chemical transformations, making it a valuable starting point for constructing diverse and complex molecular architectures found in nature.

Construction of Polycyclic Ring Systems

Polycyclic compounds, featuring multiple closed rings of atoms, are prevalent in both natural products and synthetic molecules of interest. The development of efficient strategies for constructing these intricate systems is a central theme in organic synthesis.

The reactivity of 2-cyclohexen-1-one, 4-phenyl- makes it an excellent substrate for various cyclization reactions to form polycyclic systems. Methodologies such as intramolecular Diels-Alder reactions and radical cyclizations can be employed to build complex, multi-ring structures. For example, a substituted cyclohexenone can be a precursor in a sequence that leads to the formation of bridged polycyclic systems through a tandem cyclization-ring expansion process.

Table 1: Examples of Polycyclic Ring System Construction Strategies

| Reaction Type | Starting Material Moiety | Key Transformation | Resulting System |

| Intramolecular Diels-Alder | Substituted Cyclohexenone | Cycloaddition | Fused or Bridged Polycycle |

| Radical Cyclization | Functionalized Cyclohexenone | Free-radical cascade | Bridged Polycyclic System |

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The synthesis of these structures is a cornerstone of modern organic chemistry.

Nitrogen-containing heterocycles are particularly significant due to their prevalence in pharmaceuticals and biologically active molecules. 2-Cyclohexen-1-one, 4-phenyl- can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic systems.

One approach involves the reaction of cyclohexanone derivatives with amines. For example, a dehydrogenative cross-coupling reaction between a substituted cyclohexanone and a primary amine can lead to the formation of N-functionalized 2-aminophenols, which are themselves valuable intermediates for more complex heterocycles. This method allows for the one-shot installation of both amino and hydroxy groups onto a phenyl ring derived from the cyclohexanone.

Furthermore, the α,β-unsaturated ketone functionality of 2-cyclohexen-1-one, 4-phenyl- is susceptible to conjugate addition reactions with nitrogen nucleophiles. This can be the initial step in a sequence leading to the formation of various nitrogen-containing heterocycles, such as pyridines and other condensed heterocyclic systems. The specific reaction conditions and the nature of the nitrogen-containing reagent will dictate the final heterocyclic structure.

Formation of Oxygen- and Sulfur-Containing Heterocycles

The scaffold of 2-Cyclohexen-1-one, 4-phenyl- is particularly amenable to annulation reactions to form fused heterocyclic systems. The presence of the enone functionality allows for conjugate addition of heteroatomic nucleophiles, which can be followed by intramolecular cyclization to construct new rings containing oxygen or sulfur.

A plausible and efficient strategy for the synthesis of sulfur-containing heterocycles, such as tetrahydrodibenzo[b,d]thiophenes, involves a tandem thia-Michael addition and intramolecular cyclization. In this approach, a sulfur nucleophile, such as thiophenol, undergoes a 1,4-conjugate addition to the enone system of 4-phenyl-2-cyclohexen-1-one. This initial Michael addition creates a new carbon-sulfur bond and generates a ketone enolate intermediate. Subsequent intramolecular cyclization, likely promoted by a catalyst or specific reaction conditions, would lead to the formation of the fused thiophene ring. This type of reaction is a powerful tool for constructing complex sulfur heterocycles from relatively simple starting materials.

Similarly, oxygen-containing heterocycles can be envisioned through an analogous pathway. An oxygen nucleophile, such as a phenoxide, could add to the enone in an oxa-Michael addition. The resulting intermediate could then undergo an intramolecular reaction, such as a condensation or alkylation, to form a fused furan or pyran ring, leading to structures like tetrahydrodibenzo[b,d]furans. While specific examples utilizing 4-phenyl-2-cyclohexen-one are not extensively documented in readily available literature, the fundamental reactivity of the cyclohexenone core strongly supports the feasibility of these synthetic routes.

Enantioselective Synthesis of Chiral Building Blocks

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. 2-Cyclohexen-1-one, 4-phenyl- can be both the product of an enantioselective reaction, making it a valuable chiral building block, and a substrate for further asymmetric transformations to generate other complex chiral molecules.

A key method for producing chiral 4-substituted-2-cyclohexenones involves the biocatalytic desymmetrization of prochiral 4,4-disubstituted-2,5-cyclohexadienones. Research has shown that ene-reductases, such as OPR3 and YqjM, can efficiently catalyze the asymmetric hydrogenation of substrates like 4-methyl-4-phenyl-cyclohexa-2,5-dienone (B11968134). This enzymatic reduction breaks the symmetry of the starting material to generate a single enantiomer of the corresponding 4-methyl-4-phenyl-2-cyclohexen-1-one with high enantiomeric excess (ee). This process establishes a quaternary stereocenter at the C4 position, yielding a valuable chiral building block for total synthesis.

The following table summarizes the results of the ene-reductase catalyzed desymmetrization to produce chiral 4-substituted-4-phenyl-2-cyclohexenones.

| Substrate (R-group) | Enzyme | Yield (%) | Enantiomeric Excess (ee %) |

| 4-Methyl-4-phenyl- | YqjM | 78 | >99 |

| 4-(4-Fluorophenyl)-4-methyl- | OPR3 | 76 | >99 |

| 4-(4-Fluorophenyl)-4-methyl- | YqjM | 63 | >99 |

| 4-(4-Chlorophenyl)-4-methyl- | OPR3 | 70 | >99 |

| 4-(4-Bromophenyl)-4-methyl- | OPR3 | 55 | >99 |

| 4-(4-Nitrophenyl)-4-methyl- | YqjM | 35 | 94 |

| 4-(p-Tolyl)-4-methyl- | YqjM | 62 | >99 |

| 4-Ethyl-4-phenyl- | YqjM | 64 | >99 |

| 4-Propyl-4-phenyl- | YqjM | 54 | >99 |

Furthermore, 2-Cyclohexen-1-one, 4-phenyl- can serve as a prochiral substrate in organocatalytic asymmetric Michael additions to create new chiral building blocks. The conjugate addition of nucleophiles to the enone is a powerful C-C bond-forming reaction. When catalyzed by a chiral organocatalyst, this addition can proceed with high enantioselectivity, generating a product with a new stereocenter at the β-position. For instance, the addition of thiols (a sulfa-Michael addition) can be catalyzed by chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or amino acids. These catalysts activate both the enone and the nucleophile, guiding the approach of the thiol to one face of the double bond, resulting in a highly enantioenriched 3-(arylthio)-4-phenylcyclohexan-1-one. These chiral thioethers are valuable intermediates, as the sulfur moiety can be further manipulated or removed.

The following table illustrates representative results for the asymmetric conjugate addition of thiophenol to a cyclohexenone substrate, demonstrating the potential for creating chiral building blocks from 4-phenyl-2-cyclohexen-1-one.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Squaramide | Toluene | -20 | 95 | 92 |

| Chiral Thiourea | Dichloromethane | -40 | 98 | 95 |

| Cinchona Alkaloid Derivative | Diethyl Ether | -78 | 91 | 90 |

These enantioselective strategies highlight the dual role of 2-Cyclohexen-1-one, 4-phenyl- in asymmetric synthesis: it is accessible as a chiral building block itself and can be used to forge new stereocenters with high fidelity, paving the way for the efficient construction of complex, optically active molecules.

Q & A

Q. Basic

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- First aid : In case of skin contact, wash immediately with water and consult a physician, referencing Safety Data Sheets (SDS) for specific guidance .

How can computational modeling resolve contradictions in reported biological activities of 4-phenyl-2-cyclohexen-1-one derivatives?

Advanced

Discrepancies in anti-inflammatory or analgesic activity may arise from:

- Structural analogs : Compare substituent effects (e.g., hydroxyl vs. methoxy groups) using molecular docking (AutoDock) to assess target binding (e.g., COX-2 inhibition) .

- In vitro vs. in vivo models : Validate activity in cell-based assays (e.g., RAW 264.7 macrophages) before animal studies to rule out metabolic interference .

What strategies address spectral data inconsistencies for 4-phenyl-2-cyclohexen-1-one derivatives?

Q. Advanced

- Multi-technique validation : Cross-reference NMR, IR, and high-resolution mass spectrometry (HRMS) data.

- Dynamic NMR experiments : Resolve conformational equilibria (e.g., ring flipping) by variable-temperature studies .

- Database alignment : Match experimental spectra with authoritative databases like PubChem or NIST .

How can regioselectivity challenges in functionalizing the cyclohexenone ring be mitigated?

Q. Advanced

- Directing groups : Introduce temporary groups (e.g., hydroxyl or halogens) to steer electrophilic substitution.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the α,β-unsaturated carbonyl .

- Metal catalysis : Use Pd or Cu catalysts for cross-coupling at inert positions .

What analytical methods are recommended for studying degradation pathways of 4-phenyl-2-cyclohexen-1-one under varying pH and temperature?

Q. Advanced

- HPLC-MS : Monitor degradation products (e.g., oxidation to dicarboxylic acids) with C18 columns and ESI ionization.

- Accelerated stability testing : Expose samples to 40–60°C and 75% humidity, analyzing kinetics via Arrhenius plots .

- Isotopic labeling : Use -labeled compounds to trace carbon rearrangement pathways .

How do structural modifications of the phenyl ring influence the compound’s reactivity and stability?

Q. Advanced

- Electron-withdrawing groups (EWGs) : Nitro or cyano substituents increase electrophilicity of the carbonyl, enhancing reactivity in Diels-Alder reactions.

- Steric hindrance : Ortho-substituted phenyl groups reduce ring puckering flexibility, affecting crystallization behavior .

What experimental designs are optimal for elucidating structure-activity relationships (SAR) in 4-phenyl-2-cyclohexen-1-one analogs?

Q. Advanced

- Fragment-based design : Synthesize derivatives with incremental substituent changes (e.g., halogens, alkyl chains).

- Multivariate analysis : Use PCA or PLS regression to correlate physicochemical properties (logP, TPSA) with bioactivity data .

- Crystallographic studies : Resolve ligand-target complexes (e.g., with kinases) to guide rational modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.